2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide
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Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism and identifying the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial Agents
Research into the design and synthesis of new heterocyclic compounds incorporating the antipyrine moiety, similar to the core structure of the compound , has shown potential antimicrobial activity. For instance, the synthesis of 4-acetamide pyrazolone derivatives and their subsequent transformation into various heterocyclic compounds demonstrated promising biological activities against microorganisms. Such compounds could serve as potential antimicrobial agents due to their effective inhibition of bacterial growth [H. Aly, N. Saleh, Heba A. Elhady, 2011].
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have led to the formation of novel complexes. These complexes exhibit significant antioxidant activity, as evidenced by various in vitro tests. The study highlights the potential of such compounds in developing antioxidant agents, which could be beneficial in preventing oxidative stress-related diseases [K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019].
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of acetamide structures, including those with chlorophenyl and pyrazinyl groups, has shown that these compounds are good candidates for photonic devices. Their significant (hyper)polarizabilities suggest applications in optical switches, modulators, and other optical energy applications, highlighting the versatility of acetamide derivatives in material science [A. N. Castro, F. Osório, Ricardo Ternavisk, et al., 2017].
Synthesis and Biological Evaluation
The synthesis of specific acetamide derivatives has been linked to potential analgesic and anti-inflammatory properties. For example, the creation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its evaluation for DPPH scavenging, analgesic, and anti-inflammatory activities suggest such compounds could be explored for therapeutic applications. This further underscores the importance of acetamide derivatives in medicinal chemistry [P. Nayak, B. Narayana, B. Sarojini, et al., 2014].
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity and flammability.
Future Directions
This involves identifying areas for further research, such as potential applications or modifications of the compound.
Please consult with a qualified professional or refer to specific resources for detailed information. Remember to always handle chemical compounds safely and responsibly.
properties
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-2-3-16-34-22-10-6-20(7-11-22)23-17-24-26(33)30(14-15-31(24)29-23)18-25(32)28-13-12-19-4-8-21(27)9-5-19/h4-11,14-15,17H,2-3,12-13,16,18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHWFZNLQYLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide |
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